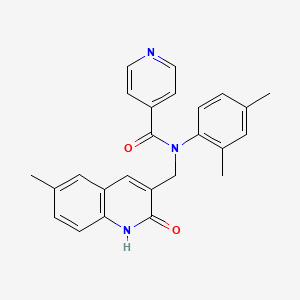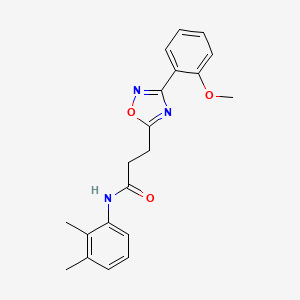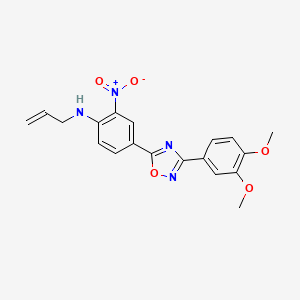
4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease pathology.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease pathology. Physiologically, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo and to reduce the aggregation of amyloid-beta peptides in Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to explore its potential applications in other fields of scientific research, such as infectious disease and neurodegenerative disorders. Additionally, future studies could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成方法
The synthesis of 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine in the presence of triethylamine to obtain 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline in the presence of sodium borohydride to obtain the final product.
科学研究应用
4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
4-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-19-12-10-16(11-13-19)23(28)26(20-7-2-1-3-8-20)15-18-14-17-6-4-5-9-21(17)25-22(18)27/h4-6,9-14,20H,1-3,7-8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMBUCYLFKDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)



![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)
